ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate is a complex organic compound that features a pyrazole ring, a diazepane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The diazepane ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid group to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while nucleophilic substitution could introduce a new functional group .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their function . The diazepane ring may also play a role in the compound’s activity by stabilizing its interaction with the target . The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound shares the pyrazole ring but lacks the diazepane ring and ester group.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar to the previous compound, it features the pyrazole ring but differs in other structural aspects.
Uniqueness
Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate is unique due to the combination of its pyrazole and diazepane rings, along with the ester functional group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5S/c1-3-24-15(21)6-5-14(20)18-7-4-8-19(10-9-18)25(22,23)13-11-16-17(2)12-13/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQWPDGDVGSXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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